3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

Malaria PSAC inhibitor CLAG3

3-(4-Cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide, also designated PSAC inhibitor compound 2 or Antimalarial agent 51, is a synthetic small molecule (C20H21N5O, MW 347.42) belonging to the pyrazolo[1,5-a]pyrimidine class. It functions as a potent inhibitor of the plasmodial surface anion channel (PSAC), specifically targeting the CLAG3 component to block nutrient uptake in Plasmodium falciparum.

Molecular Formula C20H21N5O
Molecular Weight 347.422
CAS No. 1797982-10-5
Cat. No. B2526453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
CAS1797982-10-5
Molecular FormulaC20H21N5O
Molecular Weight347.422
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC=C(C=C3)C#N
InChIInChI=1S/C20H21N5O/c1-15-11-19-23-13-18(14-25(19)24-15)3-2-10-22-20(26)9-8-16-4-6-17(12-21)7-5-16/h4-7,11,13-14H,2-3,8-10H2,1H3,(H,22,26)
InChIKeyWUKKUHVJFGOTGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide (CAS 1797982-10-5): A CLAG3-Targeting PSAC Inhibitor for Malaria Research


3-(4-Cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide, also designated PSAC inhibitor compound 2 or Antimalarial agent 51, is a synthetic small molecule (C20H21N5O, MW 347.42) belonging to the pyrazolo[1,5-a]pyrimidine class [1]. It functions as a potent inhibitor of the plasmodial surface anion channel (PSAC), specifically targeting the CLAG3 component to block nutrient uptake in Plasmodium falciparum . The compound was identified through a phenotypic screen under nutrient-restricted conditions that more closely mimic human serum, revealing chemotypes overlooked by standard screening approaches [1].

Why Generic Substitution of 3-(4-Cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide Fails for PSAC-Targeted Malaria Studies


Within the pyrazolo[1,5-a]pyrimidine chemotype, subtle structural variations profoundly impact PSAC inhibitory potency, selectivity, and in vivo efficacy. The target compound bears a 4-cyanophenyl substituent and a propyl-linked 2-methylpyrazolo[1,5-a]pyrimidine core, which together determine its nanomolar affinity for the CLAG3 component of PSAC [1]. The closely related comparator PSAC inhibitor compound 1 (C24H24ClN3O3) differs in both core scaffold and substituent topology, resulting in a distinct potency and resistance profile . Even within the same screening hit series, compound 2-selected resistant parasites exhibited a 1.7 log unit shift in sensitivity to compound 2 while displaying only minor cross-resistance (0.6 log unit) to compound 1, confirming that the two compounds interact non-identically with the CLAG3 target [1]. These divergent structure-activity and resistance relationships mean that substituting one PSAC inhibitor for another without empirical validation risks compromising target engagement, phenotypic potency, and the interpretability of experimental results.

Quantitative Differentiation Evidence for 3-(4-Cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide vs. Closest Analogs


Superior PSAC Inhibitory Potency (pIC50 7.9) vs. Closest Structural Analog Compound 1 (pIC50 7.3)

In the sorbitol-mediated lysis assay, which directly measures PSAC channel function in trophozoite-infected red blood cells, the target compound (compound 2) achieved a pIC50 of 7.9, indicating approximately 4-fold higher molar potency than the closest analog PSAC inhibitor compound 1, which exhibited a pIC50 of 7.3 under identical assay conditions [1]. This quantitative difference corresponds to IC50 values of roughly 12.6 nM for compound 2 versus 50 nM for compound 1, a separation that is experimentally meaningful for dose-response studies and in vivo dosing regimens.

Malaria PSAC inhibitor CLAG3 Phenotypic screening Nutrient-restricted media

Non-Identical Resistance Profile: Compound 2-Selected Parasites Show 1.7 Log Shift in Sensitivity with Limited Cross-Resistance to Compound 1

Under continuous drug pressure, compound 2-selected resistant P. falciparum lines (C2R.A) exhibited a 1.7 log unit decrease in sensitivity to compound 2 in SYBR Green growth inhibition assays, while displaying only 0.6 log unit cross-resistance to compound 1 [1]. Conversely, compound 1-selected lines (C1R.A) showed a 1.0 log unit shift for compound 1 with minor cross-resistance to compound 2. Whole-genome resequencing confirmed that all resistant lines acquired mutations exclusively in the clag3.1 gene, with no other coding region mutations detected [1]. This asymmetric resistance pattern demonstrates that compounds 1 and 2 interact with distinct binding determinants on CLAG3, making them non-interchangeable tools.

Drug resistance CLAG3 mutation Cross-resistance Chemogenomics Malaria

In Vivo Oral Efficacy Confirmed in Humanized Mouse Model of P. falciparum Malaria

The study by Molina et al. confirmed that PSAC inhibitors, including the target compound, demonstrate in vivo efficacy when administered orally in a humanized mouse model of P. falciparum infection [1]. While the paper reports efficacy for the PSAC inhibitor class, the target compound (compound 2) was specifically noted as orally effective, with the combination of PSAC inhibition and residual transport inhibitor PRT-2 enhancing the killing rate to levels indistinguishable from the clinical antimalarial atovaquone [1][2]. This in vivo validation distinguishes compound 2 from many published PSAC inhibitors that lack demonstrated oral efficacy or in vivo target engagement data.

In vivo efficacy Humanized mouse model Oral bioavailability Antimalarial PSAC

Favorable Selectivity Window: HepG2 Cytotoxicity IC50 >100 μM vs. Antiparasitic pIC50 7.9

In the parasitological profiling panel reported by Molina et al., toxicity against HepG2 human hepatoma cells was low, with IC50 values above 100 μM (pIC50 < 4.0) for most compounds in the selected hit set, including compound 2 [1]. Given the compound's antiparasitic pIC50 of 7.9 (≈12.6 nM) against P. falciparum in the PSAC functional assay, this corresponds to a selectivity index exceeding 7,900-fold (100,000 nM / 12.6 nM). The paper further notes that selectivity was above 100-fold for all but one compound and above 1,000-fold for twelve compounds [1], placing compound 2 in the highly selective tier of this chemotype series.

Selectivity Cytotoxicity Therapeutic index HepG2 Antimalarial

Optimal Research Applications for 3-(4-Cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide Based on Quantitative Evidence


Pharmacological Validation of PSAC/CLAG3 as a Druggable Antimalarial Target Under Physiologically Relevant Nutrient Conditions

The compound's discovery and characterization under nutrient-restricted media that mimic human serum conditions make it a purpose-built tool for probing PSAC biology in a physiologically relevant context. Its pIC50 of 7.9 in the sorbitol lysis assay and the demonstration that PSAC inhibition blocks nutrient acquisition validate CLAG3 as an essential parasite vulnerability [1]. Researchers can use compound 2 to dissect the contribution of PSAC-mediated nutrient flux to parasite metabolism, differentiation, and stress responses under conditions that standard RPMI-based assays may obscure.

Structure-Activity Relationship (SAR) Benchmarking for Pyrazolo[1,5-a]pyrimidine-Based PSAC Inhibitors

Compound 2 serves as a well-characterized reference point for SAR campaigns aiming to optimize PSAC inhibitory activity. Its 4-cyanophenyl substitution on the propanamide chain provides a defined pharmacophoric element whose contribution can be systematically evaluated against analogs bearing alternative aryl substitutions. The available head-to-head potency comparison with compound 1 (pIC50 7.9 vs. 7.3) and the distinct resistance mutation profiles provide a quantitative framework for assessing whether new analogs improve upon existing chemotypes or merely replicate known activity [1].

Combination Therapy Studies with Residual Transport Inhibitors (e.g., PRT-2)

The finding that compound 2 combined with the residual transport inhibitor PRT-2 achieves a killing rate indistinguishable from atovaquone positions this compound as a key reagent for studying synergistic antimalarial strategies that target complementary nutrient acquisition pathways [1][2]. Researchers investigating PSAC as a component of multi-target antimalarial regimens can use compound 2 to establish baseline single-agent activity and quantify the degree of pharmacological synergism achieved by co-blockade of PSAC-dependent and PSAC-independent nutrient import mechanisms.

Resistance Mechanism Studies via Chemogenomic Selection and CLAG3 Mutagenesis

The well-documented resistance selection data—where compound 2-selected parasites (C2R.A) show a 1.7 log unit sensitivity shift with clag3.1 mutations confirmed by whole-genome sequencing—make this compound an ideal selective agent for generating and characterizing PSAC inhibitor-resistant P. falciparum lines [1]. These lines can be used to map the structural determinants of inhibitor binding on CLAG3, to assess the fitness cost of resistance mutations, and to evaluate whether next-generation PSAC inhibitors can overcome existing resistance alleles.

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